Altiratinib Exhibits a Balanced Multi-Target Profile Not Matched by Cabozantinib or Crizotinib
Altiratinib was intentionally engineered for balanced potency across MET, TIE2, VEGFR2, and TRK kinases. In contrast, other multi-kinase inhibitors show significant potency imbalances. For example, cabozantinib is a highly potent VEGFR2 inhibitor (IC50 = 0.035 nM) but is less potent against MET (IC50 = 1.8 nM) , creating an imbalanced profile. Similarly, crizotinib potently inhibits MET (IC50 = 8 nM) but shows limited activity against VEGFR2 and TIE2 . Altiratinib's balanced IC50 values (MET: 2.7 nM, TIE2: 8.0 nM, VEGFR2: 9.2 nM, TRKA: 0.85 nM) [1] provide a distinct advantage in simultaneously blocking multiple oncogenic and resistance pathways.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | MET: 2.7 nM, TIE2: 8.0 nM, VEGFR2: 9.2 nM, TRKA: 0.85 nM, TRKB: 4.6 nM, TRKC: 0.83 nM |
| Comparator Or Baseline | Cabozantinib: VEGFR2 IC50=0.035 nM, MET IC50=1.8 nM; Crizotinib: MET IC50=8 nM |
| Quantified Difference | Altiratinib's MET/VEGFR2 IC50 ratio = 0.29; Cabozantinib's MET/VEGFR2 IC50 ratio = 51.4 (177-fold difference in balance). |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
This balanced inhibition is critical for research models where tumor growth, angiogenesis, and microenvironmental resistance are all relevant, allowing a single agent to address the full spectrum of cancer hallmarks.
- [1] Smith BD, Kaufman MD, Leary CB, et al. Altiratinib Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2. Mol Cancer Ther. 2015;14(9):2023-2034. View Source
